(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine
Description
Significance as a Selective Histamine (B1213489) H2 Receptor Antagonist
Zolantidine (B12382) dimaleate is characterized as a potent and selective antagonist of the histamine H2 receptor. nih.govtocris.com This selectivity is a crucial attribute, as it allows researchers to isolate and study the effects mediated specifically by the H2 receptor subtype, without the confounding influence of interactions with other histamine receptors (H1, H3, H4) or other types of peripheral and central receptors. nih.govtocris.comtocris.com Research has demonstrated that zolantidine is at least 30 times more potent at H2-receptors than at other investigated receptors. nih.govmedchemexpress.com
Studies have quantified its antagonist activity in various tissues. For instance, in guinea-pig atrium and rat uterus, it has shown potent antagonism of histamine at H2-receptors. nih.gov Its potency is also evident in the central nervous system, where it has been shown to be equally effective as an antagonist at histamine H2-receptors in the guinea-pig brain. nih.govmedchemexpress.com This includes the inhibition of histamine-stimulated adenylate cyclase and dimaprit-stimulated cyclic AMP accumulation. nih.gov
Table 1: Antagonist Potency of Zolantidine at Histamine H2 Receptors
| Tissue/Assay | Parameter | Value | Reference |
|---|---|---|---|
| Guinea-pig atrium | Apparent pA2 | 7.46 | nih.gov |
| Rat uterus | Apparent pA2 | 7.26 | nih.gov |
| Guinea-pig brain (adenylate cyclase) | pKi | 7.3 | nih.govmedchemexpress.com |
| Guinea-pig brain (cAMP accumulation) | Approx. pA2 | 7.63 | nih.govmedchemexpress.com |
| Guinea-pig brain ([3H]-tiotidine binding) | pKi | 7.17 | nih.govmedchemexpress.com |
Importance of Brain Penetration in Research Contexts
A key feature that distinguishes zolantidine and enhances its utility in neuroscience research is its ability to penetrate the blood-brain barrier. nih.govtocris.comszabo-scandic.com This property is not shared by all H2 receptor antagonists, many of which are designed to act peripherally, primarily on gastric acid secretion. The capacity of zolantidine to enter the brain allows for the direct investigation of the role of central histamine H2 receptors in various neurological processes.
Research has shown that following infusion in rats, the concentration of zolantidine in the brain is greater than the concentration in the blood, with a reported brain/blood ratio of 1.45. nih.govmedchemexpress.com This efficient brain penetration makes it an invaluable tool for in vivo studies aiming to understand the central effects of H2 receptor blockade. tocris.com
Utility as a Pharmacological Probe in Investigating Histaminergic Systems
The combination of high selectivity for the H2 receptor and the ability to access the central nervous system makes zolantidine dimaleate a valuable pharmacological probe. nih.gov It enables researchers to investigate the physiological and pathological roles of histamine in the brain. nih.govmedchemexpress.com
Studies have utilized zolantidine to explore the effects of H2-receptor blockade on histamine dynamics and metabolism in the rat brain. While it was found to be a potent competitive inhibitor of histamine N-methyltransferase (HMT) in vitro, it did not alter brain histamine methylation or turnover in vivo at large doses. nih.gov This suggests that the blockade of post-synaptic H2-receptors does not, by itself, change the dynamics of brain histamine. nih.gov
Furthermore, zolantidine has been employed to study the involvement of brain histamine H2-receptors in processes such as analgesia. nih.gov Research has shown that zolantidine can inhibit certain types of non-opiate-mediated analgesia, reinforcing the hypothesis that histamine and H2-receptors in the brain are important mediators of endogenous antinociception. nih.gov However, its effectiveness can vary depending on the specific pain model, highlighting the complexity of the systems under investigation. nih.govpsu.edu
Table 2: Investigational Use of Zolantidine Dimaleate
| Research Area | Finding | Implication | Reference |
|---|---|---|---|
| Histamine Metabolism | Potent in vitro inhibitor of histamine N-methyltransferase (HMT) with Ki values of 2.3 µM (brain) and 2.7 µM (kidney). | Despite in vitro activity, does not alter brain histamine methylation or turnover in vivo. | nih.gov |
| Endogenous Antinociception | Inhibited non-opiate analgesia elicited by specific footshock intensities. | Supports the role of brain H2-receptors in mediating certain endogenous pain-relief mechanisms. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
104076-39-3 |
|---|---|
Molecular Formula |
C26H31N3O5S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZKHYAKSUYKITHP-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
104076-39-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zolantidine dimaleate |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Zolantidine Dimaleate
Receptor Antagonism Profile and Selectivity
Affinity and Selectivity for Histamine (B1213489) H2 Receptors
Zolantidine (B12382) is a potent antagonist at histamine H2-receptors. medchemexpress.com It demonstrates high selectivity for the H2 receptor subtype. ontosight.ai In fact, zolantidine is reported to be at least 30-fold more potent at H2-receptors than at other peripheral and central receptors that have been investigated. medchemexpress.comnih.gov This selectivity makes it a specific tool for studying H2 receptor-mediated processes.
Quantitative Receptor Binding Profiles
The antagonist activity of zolantidine at histamine H2-receptors has been quantified in various tissues. In guinea-pig atrium and rat uterus, zolantidine demonstrated potent antagonism of histamine, with apparent pA2 values of 7.46 and 7.26, respectively. medchemexpress.comnih.gov However, the slopes of the Schild plots in these studies were significantly less than unity, indicating a non-competitive or complex interaction. medchemexpress.comnih.gov
In the guinea-pig brain, zolantidine is an equally potent antagonist at histamine H2-receptors. medchemexpress.comnih.gov It competed with the binding of [3H]-tiotidine, a radiolabeled H2 antagonist, with a pKi of 7.17. medchemexpress.comnih.gov
| Tissue/Assay | Parameter | Value |
| Guinea-pig atrium | Apparent pA2 | 7.46 medchemexpress.comnih.gov |
| Rat uterus | Apparent pA2 | 7.26 medchemexpress.comnih.gov |
| Guinea-pig brain ([3H]-tiotidine binding) | pKi | 7.17 medchemexpress.comnih.gov |
| Guinea-pig brain (Histamine-stimulated adenylate cyclase) | pKi | 7.3 medchemexpress.comnih.gov |
| Guinea-pig brain (Dimaprit-stimulated cAMP accumulation) | Approx. pA2 | 7.63 medchemexpress.comnih.gov |
Modulation of Intracellular Signaling Pathways
Histamine H2 receptors are Gs-protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). tocris.com Zolantidine has been shown to antagonize this signaling pathway. In guinea-pig brain preparations, zolantidine inhibited histamine-stimulated adenylate cyclase activity with a pKi of 7.3. medchemexpress.comnih.gov Furthermore, it antagonized the accumulation of cAMP stimulated by dimaprit (B188742), a selective H2 agonist, with an approximate pA2 value of 7.63. medchemexpress.comnih.gov
Peripheral Histamine H2 Receptor Activity Studies
Studies on peripheral tissues have revealed interesting characteristics of zolantidine's activity. In cardiac tissues, zolantidine acts as a competitive antagonist to the effects of histamine. karger.com For instance, in spontaneously beating guinea pig atria and electrically stimulated guinea pig papillary muscle, zolantidine competitively antagonized the positive chronotropic and inotropic effects of histamine, with pA2 values of 6.98 and 6.78, respectively. karger.com
However, zolantidine's activity at gastric H2 receptors appears to be different. In the isolated rat gastric fundus, zolantidine did not significantly alter histamine-induced acid secretion. karger.comnih.gov It was also found to be ineffective against dimaprit-induced acid secretion in conscious cats and histamine-induced secretion in anesthetized rats. karger.comnih.gov This suggests that zolantidine may differentiate between cardiac and gastric H2-receptors. karger.com
Central Histamine H2 Receptor Activity Studies
Zolantidine is distinguished by its ability to cross the blood-brain barrier. medchemexpress.commedchemexpress.comabmole.com Infusion of zolantidine in rats resulted in a brain concentration higher than the blood concentration, with a brain/blood ratio of 1.45. medchemexpress.comnih.gov This central availability allows for the investigation of the physiological and pathological roles of histamine in the central nervous system. medchemexpress.comnih.gov In the guinea-pig brain, zolantidine has been shown to be a potent antagonist of histamine H2-receptors. medchemexpress.comnih.gov
Interaction with Other Histamine Receptors
Zolantidine demonstrates high selectivity for the H2 receptor. ontosight.ai Studies have shown that it is significantly less potent at other histamine receptor subtypes, such as H1 and H3 receptors. researchgate.net This selectivity is a key feature of its pharmacological profile.
Evaluation of Histamine H1 Receptor Engagement
Zolantidine demonstrates a notably low affinity for the histamine H1 receptor. In comparative binding assays, its potency at the H2 receptor is substantially higher than at the H1 subtype. nih.gov Quantitative analysis from radioligand binding studies indicates a pKi value of approximately 5.1 for the H1 receptor, confirming weak engagement. frontiersin.org This low affinity is a key feature of its receptor selectivity profile. In functional studies, peripherally-acting H1 receptor antagonists like fexofenadine (B15129) and centrally-acting ones such as pyrilamine (B1676287) are used to delineate histaminergic effects, while zolantidine's activity is not attributed to H1 receptor blockade. researchgate.netumich.edu
Assessment of Histamine H3 Receptor Modulation
The interaction of zolantidine with the histamine H3 receptor is minimal. Zolantidine's high selectivity for the H2 receptor makes it a useful pharmacological tool in studies investigating H3 receptor function. frontiersin.org For instance, when researchers study the effects of H3 receptor antagonists/inverse agonists, zolantidine is sometimes co-administered to block H2 receptors, thereby isolating the effects mediated by the H3 receptor. frontiersin.orgmedchemexpress.com In behavioral pharmacology, the effects of the H3 receptor antagonist thioperamide (B1682323) were not mimicked by zolantidine, further suggesting a lack of significant functional activity at H3 receptors. umich.edu This pharmacological profile indicates that zolantidine does not directly modulate the H3 receptor, which typically acts as a presynaptic autoreceptor controlling histamine synthesis and release. frontiersin.org
Analysis of Histamine H4 Receptor Effects
Detailed characterization of zolantidine's direct effects on the histamine H4 receptor is not extensively reported in publicly available literature. The H4 receptor is known to be involved in immunomodulatory processes, such as mediating eosinophil shape change and mast cell chemotaxis. medchemexpress.com Research in this area often employs potent and selective H4 receptor agonists (e.g., VUF 8430) and antagonists (e.g., JNJ-7777120) to probe its function. medchemexpress.comabmole.com Given zolantidine's established high selectivity for the H2 receptor over other histamine subtypes it has been tested against, it is inferred that its interaction with the H4 receptor is not significant. nih.gov
Specificity Assessment Across Diverse Receptor Systems
A critical aspect of zolantidine's preclinical characterization is its selectivity. Studies have demonstrated that it is substantially more potent at H2 receptors than at a range of other central and peripheral receptors. nih.gov
Exploration of Opioid Receptor Interactions
Zolantidine has been evaluated for its potential interaction with the opioid system. Research indicates a lack of significant activity at these sites. In radioligand binding assays, zolantidine, at a concentration of 10 µM, was found to be inactive at mu, delta, and kappa opioid receptors. frontiersin.org This lack of interaction is significant, as the opioid system, comprising these receptor subtypes, is a major target for analgesics and is involved in a wide array of physiological functions. scielo.org.mx
Evaluation of Monoamine Receptor Affinity (Serotonin, Dopamine, Norepinephrine)
The affinity of zolantidine for key monoamine receptors has been shown to be low. Studies confirm that zolantidine has at least a 30-fold higher affinity for the histamine H2 receptor compared to receptors for serotonin, dopamine, and norepinephrine. nih.govfrontiersin.org This selectivity is crucial, as these monoamine systems are implicated in the regulation of mood, arousal, and motor control, and off-target effects could lead to a complex pharmacological profile. medchemexpress.com
Investigation of Acetylcholine (B1216132) Receptor Activity
Zolantidine's interaction with the cholinergic system has also been assessed. Similar to its profile with monoamine receptors, it displays a significantly lower affinity for acetylcholine receptors compared to its primary target. The affinity for the H2 receptor is at least 35-fold greater than its affinity for brain acetylcholine receptors. frontiersin.org Acetylcholine receptors, including nicotinic and muscarinic subtypes, are widely distributed and mediate numerous functions in both the central and peripheral nervous systems.
Interactive Data Tables
Table 1: Histamine Receptor Binding Profile of Zolantidine
| Receptor Subtype | Binding Affinity (pKi) | Potency Relative to H2 Receptor | Reference |
| Histamine H2 | ~7.17 - 7.3 | - | nih.gov |
| Histamine H1 | ~5.1 | >30-fold lower | nih.govfrontiersin.org |
| Histamine H3 | Not reported; considered insignificant | Not reported; considered insignificant | frontiersin.orgumich.edu |
| Histamine H4 | Not extensively studied | Not extensively studied | medchemexpress.com |
Table 2: Specificity of Zolantidine at Non-Histaminergic Receptors
| Receptor System | Receptor Subtypes | Interaction | Selectivity vs. H2 Receptor | Reference |
| Opioid | Mu, Delta, Kappa | Inactive at 10 µM | High | frontiersin.org |
| Monoamine | Serotonin, Dopamine, Norepinephrine | Low Affinity | >30-fold | nih.govfrontiersin.org |
| Acetylcholine | Muscarinic/Nicotinic subtypes | Low Affinity | >35-fold | frontiersin.org |
Neuropharmacological Investigations of Zolantidine Dimaleate
Central Nervous System Distribution and Penetration Kinetics
The capacity of zolantidine (B12382) to cross the blood-brain barrier is a key characteristic that enables the investigation of central histamine (B1213489) H2 receptors medchemexpress.comwikipedia.org.
Studies in animal models have quantified the extent of zolantidine's penetration into the brain. Following infusion in rats, zolantidine demonstrates a brain concentration that is greater than the concentration in the blood at a steady state nih.gov. This efficient penetration is highlighted by a brain/blood ratio of 1.45, indicating that the compound readily enters the central nervous system nih.govnih.gov.
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Brain/Blood Ratio | 1.45 | nih.govnih.gov |
Impact on Central Histamine Neurotransmission and Metabolism
Investigations into the effects of zolantidine on the histaminergic system have revealed specific interactions with histamine metabolism, particularly in vitro.
Similar to its effect on histamine, zolantidine dimaleate did not influence the brain concentrations of histamine's primary metabolite, tele-methylhistamine (t-MH), in rats nih.gov. This lack of effect was observed 30 minutes after administration, suggesting that under these conditions, the compound does not significantly alter the primary metabolic pathway of histamine in vivo nih.gov.
The primary enzyme responsible for the metabolic inactivation of histamine in the brain is histamine N-methyltransferase (HNMT) nih.govsemanticscholar.org. Research has shown a notable difference between zolantidine's in vitro and in vivo effects on this enzyme.
In vivo studies in rats found that zolantidine dimaleate did not affect brain HNMT activity when measured 30 minutes after administration nih.gov. However, in vitro experiments demonstrated that zolantidine is a potent competitive inhibitor of HNMT nih.gov. The inhibitory constants (Ki) for both brain and kidney HMT were determined to be in the low micromolar range, indicating significant enzymatic inhibition in a laboratory setting nih.gov.
| Enzyme Source | Inhibitory Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|
| Rat Brain HMT | 2.3 µM | Competitive | nih.gov |
| Rat Kidney HMT | 2.7 µM | Competitive | nih.gov |
The rate of histamine turnover in the brain, a measure of its synthesis and release, was also assessed. Studies in rats treated with pargyline, an inhibitor of monoamine oxidase, showed that zolantidine did not affect the accumulation of tele-methylhistamine nih.gov. This finding indicates an absence of any effect on the turnover rate of brain histamine in vivo nih.gov. These results suggest that the blockade of postsynaptic H2-receptors by zolantidine does not trigger a feedback mechanism to alter histamine synthesis or release nih.gov.
Neurophysiological and Neurotransmitter System Modulation
Zolantidine dimaleate, a potent and brain-penetrating histamine H2 receptor antagonist, has been the subject of various neuropharmacological investigations to elucidate its role in modulating neuronal function and its interplay with other neurotransmitter systems.
Electrophysiological Effects on Neuronal Excitability
Studies have demonstrated that zolantidine can influence the electrophysiological properties of neurons, particularly under conditions of stress. In a study investigating the effects of acute restraint stress (ARS) on medium spiny neurons (MSNs) in the nucleus accumbens, it was found that ARS occluded the effects of the H2 receptor agonist dimaprit (B188742) on neuronal excitability. However, the administration of zolantidine in ARS-exposed mice restored the ability of dimaprit to modulate several key electrophysiological parameters. nih.gov
Specifically, in zolantidine-treated ARS mice, dimaprit was once again able to affect the evoked firing of MSNs. nih.gov The in vivo blockade of H2 receptors by zolantidine suggests that ARS recruits endogenous H2R signaling in these neurons. nih.gov Furthermore, zolantidine treatment in ARS mice also restored the effects of dimaprit on A-type K+ currents. nih.gov
In a different experimental context, the effects of zolantidine were examined on vestibular-induced changes in neuronal activity in the hypothalamic paraventricular nucleus (PVN) in guinea pigs. Zolantidine affected only a small percentage (29%) of the neurons tested, in contrast to the H1 antagonist diphenhydramine, which modulated activity in 71% of the neurons. researchgate.net
| Parameter | Condition | Effect of Dimaprit Application |
|---|---|---|
| Evoked Firing (Number of APs) | ARS + Vehicle | No significant change |
| ARS + Zolantidine | Restored ability to increase firing | |
| A-type K+ Currents | ARS + Vehicle | No significant change |
| ARS + Zolantidine | Restored ability to modulate currents |
Cross-talk with Opioid-Mediated Pathways
Significant research has been conducted on the interaction between zolantidine dimaleate and opioid signaling, particularly in the context of analgesia. Studies in rats have shown that zolantidine produces a dose-related inhibition of morphine-induced antinociception in both the tail-flick and hot-plate tests, without affecting baseline nociceptive responses. unicatt.it Zolantidine was also found to inhibit opioid-mediated footshock-induced antinociception with similar potency. unicatt.it
Further investigations into the mechanism of this interaction revealed that zolantidine's anti-opioid activity is highly correlated with its potency as a histamine H2 antagonist. unicatt.it A strong correlation (r = 0.98) was observed between the potency of zolantidine and its structural congeners as H2 receptor antagonists and their ability to inhibit morphine antinociception. bjournal.org Importantly, zolantidine itself was found to be inactive at mu, delta, or kappa opioid receptors, indicating that its effects are not due to direct interaction with these receptors. unicatt.it These findings suggest that the stimulation of opioid receptors leads to antinociception through mechanisms that involve the activation of brain H2-receptors. unicatt.it In addition to its effects on antinociception, zolantidine also reduced morphine-induced locomotor activity but had no effect on morphine-induced hyperthermia, catalepsy, or lethality. unicatt.it
| Opioid-Mediated Effect | Effect of Zolantidine Dimaleate |
|---|---|
| Morphine-induced antinociception (tail-flick and hot-plate tests) | Dose-related inhibition |
| Footshock-induced antinociception | Inhibition |
| Morphine-induced locomotor activity | Reduction |
| Morphine-induced hyperthermia | No effect |
| Morphine-induced catalepsy | No effect |
| Morphine-induced lethality | No effect |
Behavioral Modulation in Genetic Histamine System Models
While the central histaminergic system is known to modulate a wide range of behaviors, including locomotor activity, cognition, and emotional states, there is a lack of studies specifically investigating the behavioral effects of zolantidine dimaleate in genetic models of the histamine system, such as H1 or H2 receptor-deficient mice. nih.gov Research using knockout mouse models has been crucial in delineating the roles of different histamine receptor subtypes. nih.gov However, the current body of literature does not provide specific data on the administration of zolantidine to these genetic models to further probe the function of the H2 receptor in behavioral modulation.
In broader studies not utilizing genetic models, zolantidine was found to have no effect on whole brain levels of histamine or its metabolite tele-methylhistamine, nor did it affect brain histamine turnover in rats. nih.gov This suggests that the blockade of post-synaptic H2-receptors by zolantidine does not alter brain histamine dynamics. nih.gov
Influence on Anxiety-Related Neural Substrates
Zolantidine dimaleate has been investigated for its potential role in modulating anxiety-related behaviors through its action on specific neural substrates. In a study using an acute restraint stress (ARS) mouse model, which is known to induce an anxiety-like phenotype, treatment with zolantidine was found to prevent this behavioral outcome. nih.gov Mice exposed to ARS and treated with zolantidine displayed a behavioral phenotype in the elevated plus maze (EPM) that was similar to control mice and significantly different from the anxiety-like phenotype observed in restraint mice injected with a vehicle. nih.gov These findings suggest that H2 receptor signaling dysfunction in the nucleus accumbens may be a molecular mechanism underlying the maladaptive neuronal excitability that contributes to anxiety-like behaviors in this stress model. nih.gov
However, another study investigating the role of H1 and H2 receptors in anxiety and emotional memory using the EPM in mice found that zolantidine did not affect behavioral measures of anxiety. bjournal.org These conflicting findings may be attributable to differences in experimental models and protocols.
Preclinical Research into Biological Efficacy of Zolantidine Dimaleate
Studies on Antinociceptive Mechanisms
Research into the antinociceptive profile of zolantidine (B12382) dimaleate has revealed complex interactions with the body's pain modulation systems, primarily through its antagonism of central histamine (B1213489) H2 receptors.
The effects of zolantidine dimaleate on nociception have been characterized in several standard preclinical animal models. In rats, the compound's impact was assessed using a variety of pain tests, with results varying depending on the specific stimulus and experimental conditions. jddtonline.info In thermal nociception models, such as the tail-flick and hot-plate tests, zolantidine alone did not alter baseline pain responses. researchgate.netnih.gov However, in non-thermal tests like the jump test and tail pinch test, zolantidine by itself demonstrated moderate and mild antinociceptive effects, respectively. jddtonline.info
Further studies in cholestatic rats, a model for elevated endogenous opioids, showed that zolantidine administration significantly increased tail-flick latencies, indicating an analgesic effect in this specific condition. nih.gov This antinociceptive effect was attenuated by the opioid antagonist naloxone. nih.gov Research has also extended to primate models, where zolantidine was evaluated in rhesus monkeys, confirming its activity within the central nervous system of higher-order animals. bjournal.org
Table 1: Effects of Zolantidine on Baseline Nociception in Different Rat Models
| Animal Model/Test | Nociceptive Stimulus | Observed Effect of Zolantidine Alone | Reference |
|---|---|---|---|
| Tail-Flick Test | Thermal (Heat) | No effect on baseline response | researchgate.net |
| Hot-Plate Test | Thermal (Heat) | No effect on baseline response | researchgate.net |
| Jump Test | Non-thermal (Electric shock) | Moderate antinociceptive effect | jddtonline.info |
| Tail Pinch Test | Non-thermal (Mechanical pressure) | Mild antinociceptive effect | jddtonline.info |
| Cholestatic Rat Tail-Flick | Thermal (Heat) | Significant antinociceptive effect | nih.gov |
A primary focus of zolantidine research has been its interaction with opioid-induced analgesia. Studies consistently demonstrate that zolantidine inhibits the antinociceptive effects of morphine. In rats, zolantidine produced a dose-dependent inhibition of morphine's analgesic effect in both the tail-flick and hot-plate tests. researchgate.netmpg.de This attenuating effect was also observed in rhesus monkeys, where zolantidine completely counteracted the antinociception produced by a low dose of morphine. bjournal.org These findings suggest that the analgesic cascade initiated by opioid receptor stimulation involves a subsequent activation of brain histamine H2 receptors, which is blocked by zolantidine. researchgate.netbjournal.org
The influence of zolantidine extends to non-pharmacologically induced opioid analgesia. In the footshock-induced antinociception (FSIA) model in rats, a phenomenon known to be mediated by endogenous opioids, zolantidine was found to inhibit the resulting analgesic effect. researchgate.net The potency with which zolantidine inhibited FSIA was similar to its potency in inhibiting morphine-induced antinociception, further strengthening the link between central H2 receptor blockade and the modulation of opioid-mediated pain relief pathways. researchgate.net
The mechanism underlying zolantidine's effects on nociception is attributed to its action on central histamine H2 receptors. nih.gov Zolantidine was the first brain-penetrating H2 antagonist developed for research purposes. researchgate.net In binding assays, it showed a high affinity for H2 receptors, with at least a 35-fold greater selectivity for this receptor compared to receptors for serotonin, dopamine, norepinephrine, or acetylcholine (B1216132) in the brain. researchgate.net Despite its ability to inhibit the enzyme histamine N-methyltransferase in vitro, in vivo studies showed that zolantidine does not alter histamine turnover or metabolism in the brain. This indicates that its biological effects stem from the blockade of postsynaptic H2 receptors rather than from changes in histamine dynamics. researchgate.net The collective evidence strongly suggests that brain histamine H2 receptors are a crucial component in the expression of opioid-mediated antinociception. researchgate.netnih.gov
To confirm that the anti-opioid effect was specifically due to H2 receptor blockade, structure-activity relationship studies were conducted. The potency of zolantidine and several of its structural congeners as H2 antagonists was compared with their ability to inhibit morphine-induced antinociception. researchgate.net Across a range of potencies spanning three orders of magnitude, there was a high correlation between the compounds' ability to inhibit morphine's analgesic effect and their potency as H2 antagonists. researchgate.netmpg.de This strong positive correlation (r = 0.98) provides compelling evidence that the observed effects are mediated directly through the histamine H2 receptor. mpg.de
Table 2: Correlation of H2 Receptor Antagonism and Anti-Opioid Effect
| Compound Property | Measurement | Correlation | Reference |
|---|---|---|---|
| H2 Receptor Antagonist Potency | Potency of various H2 antagonists (including Zolantidine) at the H2 receptor. | High positive correlation (r=0.98) between the two properties. | researchgate.netmpg.de |
| Inhibition of Morphine Antinociception | Potency of the same compounds in inhibiting the analgesic effect of morphine. |
Research in Neuropsychiatric Animal Models
Investigations into the effects of zolantidine have also been extended to animal models relevant to neuropsychiatric conditions, particularly anxiety. In a study using an acute restraint stress (ARS) protocol in mice to induce an anxiety-like state, zolantidine administration was found to ameliorate this behavior. Mice treated with zolantidine after ARS spent significantly more time in the open arms of an elevated plus-maze (EPM), a standard behavioral test for anxiety, compared to vehicle-treated stressed mice.
In contrast, another study investigating the role of H1 and H2 receptors in anxiety using the EPM in non-stressed mice found that zolantidine did not significantly affect the time spent in or the number of entries into the open arms of the maze, suggesting it did not possess intrinsic anxiolytic or anxiogenic properties under those specific experimental conditions. The findings from these studies highlight the complexity of the histaminergic system's role in anxiety and suggest that the effects of H2 receptor blockade may be dependent on the underlying state of the animal (e.g., stressed vs. non-stressed).
Table 3: Effects of Zolantidine in Animal Models of Anxiety
| Animal Model | Behavioral Test | Key Finding |
|---|---|---|
| Acute Restraint Stress (Mice) | Elevated Plus-Maze (EPM) | Ameliorated anxiety-like behavior (increased time in open arms). |
| Non-Stressed (Mice) | Elevated Plus-Maze (EPM) | Did not affect behavioral measures of anxiety. |
Mitigation of Stress-Induced Behavioral Phenotypes
Zolantidine dimaleate has been investigated for its potential to alleviate anxiety-like behaviors that manifest as a result of stress. In preclinical studies utilizing a mouse model of acute restraint stress (ARS), zolantidine demonstrated a significant ability to prevent the development of an anxiety-like phenotype. unicatt.itresearchgate.net When subjected to the elevated plus-maze (EPM) test, a standard paradigm for assessing anxiety in rodents, mice exposed to ARS exhibited characteristic anxious behaviors, notably spending significantly less time in the exposed, open arms of the maze compared to control animals. unicatt.it
However, when mice were administered zolantidine prior to the ARS protocol, their behavior in the EPM was comparable to that of the non-stressed control group. unicatt.itresearchgate.net These animals spent significantly more time in the open arms than the stressed group that received a vehicle, indicating that zolantidine treatment effectively ameliorated the stress-induced anxiety-like behavior. unicatt.itresearchgate.net This finding suggests that the histamine H2 receptor (H2R) signaling pathway, which is targeted by zolantidine, may play a crucial role in the maladaptive neuronal excitability that underlies anxiety-like behaviors following acute stress. unicatt.it
| Treatment Group | Time in Open Arms (seconds, mean ± SEM) |
|---|---|
| Control + Vehicle | 37.5 ± 7.6 |
| ARS + Vehicle | 14.2 ± 4.3 |
| ARS + Zolantidine | 33.7 ± 5.7 |
Cross-Modulation with Histamine H3 Receptor Antagonists in Behavioral Studies
Research into the histaminergic system has revealed complex interactions between its different receptor subtypes. Studies involving zolantidine have highlighted a cross-modulation between histamine H2 and H3 receptors. While zolantidine itself is a potent antagonist of the H2 receptor, its effects can be influenced by the activity of H3 receptor ligands. nih.govnih.gov The histamine H3 receptor functions as an autoreceptor, meaning it regulates the release of histamine, and H3 receptor antagonists are known to increase histamine release and have potential in treating various neurological conditions. nih.gov
In a study investigating the anticonvulsant effects of a novel histamine H3 receptor antagonist, E177, in a rat model of status epilepticus, a significant interaction with zolantidine was observed. nih.gov The protective effects afforded by the H3 receptor antagonist were partially reversed when co-administered with zolantidine. nih.gov This reversal suggests an oppositional or counteracting relationship between H2 receptor blockade and H3 receptor blockade in this specific preclinical model. The findings imply that the therapeutic outcomes of H3 receptor antagonists might be modulated by the concurrent activity at H2 receptors, demonstrating a functional interplay between these two receptor systems in the central nervous system. nih.gov
Impact on Experimental Seizure Activity and Neuroprotection
Zolantidine dimaleate's role has been examined in the context of experimental seizures, particularly in how it modulates the effects of other neuroactive compounds. In a preclinical model using pilocarpine (B147212) to induce status epilepticus (SE) in rats, the administration of the histamine H3 receptor antagonist E177 provided significant neuroprotection. nih.gov This protection was characterized by a prolonged latency to the first seizure, a lower incidence of SE, and an increased survival rate. nih.gov
| Treatment Group | Latency to First Seizure (minutes, mean ± SEM) | SE Incidence Average (%) | Survival Rate (%) |
|---|---|---|---|
| Pilocarpine (PLC) only | Not specified | 100 | 66.66 |
| E177 + PLC | Not specified | Reduced vs. PLC | Increased vs. PLC |
| E177 + Zolantidine + PLC | 23.66 ± 2.79 | 100 | 83.33 |
Structure Activity Relationship Sar and Medicinal Chemistry Research
Pharmacophore Elucidation for H2 Receptor Antagonism
The pharmacophore for a histamine (B1213489) H2 receptor antagonist, including zolantidine (B12382), can be inferred from the common structural features of this class of drugs. Generally, the H2 antagonist pharmacophore consists of three main components: a heterocyclic ring, a flexible side chain, and a polar, non-basic terminal nitrogen group.
In the case of zolantidine, the novel benzothiazole (B30560) ring serves as the heterocyclic component. This aromatic system is a key feature, distinguishing it from earlier imidazole-based antagonists like cimetidine (B194882). The flexible side chain in zolantidine is a 3-(3-(piperidin-1-ylmethyl)phenoxy)propyl group. This chain's length and conformation are crucial for correctly positioning the molecule within the receptor binding site. The terminal nitrogen group is part of the 2-aminobenzothiazole (B30445) system. For maximal antagonist activity, this terminal nitrogen group should be polar and non-basic.
Quantitative Structure-Activity Relationships (QSAR) in Efficacy Studies
Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For zolantidine, its potency as an H2 receptor antagonist has been quantified in various in vitro and in vivo models, providing data for QSAR considerations.
Zolantidine has demonstrated high potency in several assays. For instance, it is a potent antagonist of histamine at H2-receptors in guinea-pig atrium and rat uterus. nih.gov In guinea-pig brain, zolantidine is equally potent as an antagonist at histamine H2-receptors, inhibiting histamine-stimulated adenylate cyclase and competing with [3H]-tiotidine binding. nih.gov
The antagonist activity of zolantidine in different tissues is summarized in the table below:
| Assay Tissue | Parameter | Value |
| Guinea-pig atrium | pA2 | 7.46 |
| Rat uterus | pA2 | 7.26 |
| Guinea-pig brain (adenylate cyclase) | pKi | 7.3 |
| Guinea-pig brain ([3H]-tiotidine binding) | pKi | 7.17 |
| Guinea-pig brain (cyclic AMP accumulation) | approx. pA2 | 7.63 |
| Guinea-pig atria (positive chronotropic effect) | pA2 | 6.98 |
| Guinea-pig papillary muscle | pA2 | 6.78 |
This table presents data on the potency of zolantidine in various biological assays.
A noteworthy finding is that zolantidine shows a peculiar selectivity, being a potent antagonist at cardiac H2-receptors while being ineffective at gastric H2-receptors involved in acid secretion. nih.gov This tissue-specific activity highlights the complexity of H2 receptor pharmacology and suggests that subtle differences in receptor subtypes or local tissue environments may influence drug activity, a critical consideration in QSAR studies.
Exploration of Zolantidine Analogues and Derivatives
One approach in the development of novel H2 antagonists has been the synthesis of hybrid molecules combining H1 and H2 receptor antagonistic activities. For instance, a series of cyanoguanidine derivatives have been synthesized by linking mepyramine-type H1 antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H2 antagonist moieties. mdpi.com While not direct analogues of zolantidine, this work illustrates the principle of modifying the core structures of H2 antagonists to achieve dual activity.
The general SAR for H2 antagonists indicates that modifications to the heterocyclic ring, the flexible chain, and the polar terminal group can significantly impact activity. For example, replacing the imidazole (B134444) ring of cimetidine with other heterocycles like furan (B31954) (ranitidine) or thiazole (B1198619) (famotidine) led to more potent and selective drugs. The benzothiazole ring of zolantidine represents another successful modification in this regard.
Further exploration of zolantidine derivatives could involve modifications at several positions:
Benzothiazole ring: Substitution on the benzene (B151609) ring could modulate lipophilicity and electronic properties.
Linker chain: Altering the length, flexibility, and composition of the propylphenoxy linker could optimize receptor binding.
Piperidine (B6355638) ring: Replacement of the piperidine with other cyclic or acyclic amines could influence potency and selectivity.
Such systematic modifications would be necessary to build a comprehensive QSAR model and to potentially discover new analogues with improved therapeutic profiles.
Advanced Research Methodologies and Analytical Techniques
In Vitro Methodologies for Compound Characterization
In vitro studies have been fundamental in quantifying the interaction of zolantidine (B12382) dimaleate with its molecular target and understanding its effects on cellular and enzymatic functions.
Radioligand binding assays have been employed to determine the affinity of zolantidine for histamine (B1213489) H₂-receptors. These competitive binding studies utilize a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of the radioligand by zolantidine, its binding affinity can be calculated. In studies using guinea-pig brain tissue, zolantidine was shown to compete with the binding of [³H]-tiotidine, a known H₂-receptor antagonist. nih.govnih.gov
Table 1: Radioligand Binding Affinity of Zolantidine
| Preparation | Radioligand | Zolantidine Affinity (pKi) |
|---|
The interaction of zolantidine with enzymes involved in histamine metabolism has also been investigated. In vitro assays have demonstrated that zolantidine acts as a competitive inhibitor of histamine N-methyltransferase (HMT), an enzyme crucial for the degradation of histamine. nih.govbiocrick.com The inhibitory constant (Ki) was determined for HMT from different tissue sources.
Table 2: Inhibition of Histamine N-Methyltransferase (HMT) by Zolantidine
| Enzyme Source | Inhibition Type | Zolantidine Ki (µM) |
|---|---|---|
| Rat Brain | Competitive | 2.3 nih.govbiocrick.com |
To assess the functional antagonism of zolantidine at the H₂-receptor, cellular signal transduction assays have been utilized. Since the H₂-receptor is coupled to the activation of adenylate cyclase, its blockade by zolantidine results in the inhibition of histamine-stimulated cyclic AMP (cAMP) accumulation. nih.govnih.gov Studies on guinea-pig brain tissue have quantified this inhibitory effect.
Table 3: Functional Antagonism of Zolantidine in Signal Transduction Assays
| Assay | Agonist | Preparation | Zolantidine Potency |
|---|---|---|---|
| Adenylate Cyclase Inhibition | Histamine | Guinea-pig brain | pKi 7.3 nih.govnih.gov |
Ex vivo studies using isolated organs and tissues have provided further insight into the pharmacological activity of zolantidine. These experiments measure the physiological response of a tissue to an agonist in the presence and absence of the antagonist. Zolantidine has been shown to competitively antagonize the effects of histamine in various cardiac preparations. biocrick.comnih.gov However, it displayed a notable lack of effect in gastric tissue preparations. nih.gov
Table 4: Activity of Zolantidine in Ex Vivo Preparations
| Preparation | Agonist | Measured Effect | Zolantidine Potency (pA₂) |
|---|---|---|---|
| Guinea-pig spontaneously beating atria | Histamine | Positive chronotropic/inotropic effects | 6.98 biocrick.comnih.gov |
| Guinea-pig electrically stimulated papillary muscle | Histamine | Positive inotropic effect | 6.78 biocrick.comnih.gov |
| Rat uterus | Histamine | H₂-receptor antagonism | 7.26 (apparent) nih.govnih.gov |
In Vivo Experimental Paradigms in Animal Models
In vivo studies have been critical for understanding the physiological effects and brain-penetrating capabilities of zolantidine.
A variety of animal models have been used to characterize the in vivo profile of zolantidine. Rats, guinea pigs, and cats have been the primary models for these investigations. nih.govnih.govnih.govbiocrick.comnih.gov These studies have confirmed its H₂-receptor antagonism in different physiological systems and its ability to cross the blood-brain barrier, a key characteristic that distinguishes it from other H₂-antagonists like ranitidine (B14927). nih.govnih.govnih.gov Conversely, studies in mice showed no significant change in evoked histamine release following zolantidine administration. mdpi.com
Table 5: Summary of Findings from In Vivo Animal Models
| Animal Model | System/Parameter Studied | Key Finding |
|---|---|---|
| Rat | Brain Penetration | Brain concentration is greater than blood concentration (brain/blood ratio: 1.45). nih.govnih.gov |
| Rat | Brain Histamine Dynamics | Did not alter brain histamine methylation or turnover in vivo, despite in vitro HMT inhibition. nih.gov |
| Rat (anesthetized) | Gastric Acid Secretion | Ineffective against histamine-induced secretion. nih.gov |
| Guinea Pig | Cardiac H₂-Receptors | Potent antagonism of histamine effects in the atrium. nih.govbiocrick.comnih.gov |
| Cat (conscious) | Gastric Acid Secretion | Ineffective against dimaprit-induced acid secretion. nih.gov |
Behavioral Assays for Investigating Pharmacological Effects
Behavioral assays in animal models have been instrumental in characterizing the centrally-mediated effects of zolantidine dimaleate, particularly in the context of nociception.
Researchers have utilized established models of pain to investigate the impact of zolantidine dimaleate on opioid-induced analgesia. In one such study, the effects of zolantidine dimaleate on morphine-induced antinociception were assessed using the tail-flick and hot-plate tests in rats. These tests measure the latency of a withdrawal response to a thermal stimulus, providing an indication of the animal's pain threshold. The administration of zolantidine dimaleate was found to cause a dose-related inhibition of the antinociceptive effects of morphine.
In addition to its effects on opioid-mediated analgesia, zolantidine dimaleale has been shown to possess intrinsic antinociceptive properties in a rat model of cholestatic pain. In this model, the compound significantly increased tail-flick latencies, indicating a reduction in pain perception.
| Behavioral Assay | Animal Model | Observed Effect of Zolantidine Dimaleate |
|---|---|---|
| Tail-Flick Test | Rat | Inhibition of morphine-induced antinociception |
| Hot-Plate Test | Rat | Inhibition of morphine-induced antinociception |
| Tail-Flick Test | Cholestatic Rat | Induction of antinociception (increased tail-flick latency) |
Neurochemical Analysis Techniques
Neurochemical analyses have been employed to understand the effects of zolantidine dimaleate on histamine dynamics and metabolism within the brain. These studies have revealed a nuanced interaction between the compound and the histaminergic system.
In vivo studies in rats have shown that administration of zolantidine dimaleate did not alter the whole brain levels of histamine or its primary metabolite, tele-methylhistamine. medchemexpress.com Furthermore, the activity of the enzyme responsible for histamine metabolism, histamine methyltransferase (HMT), was also unaffected in the brain following in vivo administration of the compound. medchemexpress.com
| Parameter | Experimental Condition | Observed Effect | Ki Value (μM) |
|---|---|---|---|
| Brain Histamine Levels | In vivo (Rat) | No effect | N/A |
| In vitro | N/A | N/A | |
| Brain tele-methylhistamine Levels | In vivo (Rat) | No effect | N/A |
| In vitro | N/A | N/A | |
| Brain Histamine Methyltransferase (HMT) Activity | In vivo (Rat) | No effect | N/A |
| In vitro (Brain) | Potent competitive inhibitor | 2.3 | |
| Kidney Histamine Methyltransferase (HMT) Activity | In vitro (Kidney) | Potent competitive inhibitor | 2.7 |
Electrophysiological Recording Modalities
Electrophysiological studies on isolated cardiac tissues have been employed to characterize the H2-receptor antagonist activity of zolantidine. These preparations allow for the direct measurement of the compound's effects on cardiac function in response to histamine stimulation.
In studies using spontaneously beating guinea pig atria, zolantidine was shown to competitively antagonize the positive chronotropic effects of histamine. Similarly, in electrically stimulated guinea pig papillary muscle, zolantidine antagonized the positive inotropic effects of histamine. These findings demonstrate zolantidine's activity as a histamine H2-receptor antagonist in cardiac tissue. Interestingly, at higher concentrations, zolantidine was observed to also reduce basal heart rate and cardiac contractility.
Molecular and Biochemical Characterization Techniques
A variety of molecular and biochemical assays have been utilized to quantify the affinity and potency of zolantidine dimaleate at histamine H2-receptors. These in vitro techniques provide a detailed understanding of the compound's interaction with its molecular target.
One key technique is the histamine-stimulated adenylate cyclase assay . In this assay, the ability of zolantidine to inhibit the histamine-induced production of cyclic AMP (cAMP) is measured. Zolantidine demonstrated a pKi of 7.3 in this assay, indicating its potency as an inhibitor of this H2-receptor-mediated signaling pathway.
Another related method is the dimaprit-stimulated cyclic AMP accumulation assay . Dimaprit (B188742) is a selective H2-receptor agonist, and this assay measures the ability of zolantidine to antagonize its effects on cAMP levels. Zolantidine exhibited an approximate pA2 value of 7.63 in this assay.
Furthermore, radioligand binding assays have been used to determine the affinity of zolantidine for the H2-receptor. In these experiments, zolantidine competed with the binding of [3H]-tiotidine, a known H2-receptor antagonist radioligand. The pKi value for zolantidine in this assay was determined to be 7.17.
| Assay | Parameter Measured | Result |
|---|---|---|
| Histamine-stimulated adenylate cyclase assay | pKi | 7.3 |
| Dimaprit-stimulated cyclic AMP accumulation assay | approximate pA2 | 7.63 |
| [3H]-tiotidine binding assay | pKi | 7.17 |
Sophisticated Analytical and Bioanalytical Approaches
The preclinical development and pharmacokinetic profiling of zolantidine dimaleate necessitated the use of sophisticated analytical and bioanalytical methods for its quantification in biological matrices. Although detailed methodologies are not extensively published in publicly available literature, the nature of the research conducted implies the use of well-established techniques such as high-performance liquid chromatography (HPLC), likely coupled with a sensitive detection method.
For instance, studies reporting the brain-to-blood concentration ratio of zolantidine following infusion in rats would have required a validated bioanalytical method to accurately measure the compound's levels in both plasma and brain tissue homogenates. Such methods typically involve:
Sample Preparation: Extraction of zolantidine from the biological matrix (e.g., plasma, brain homogenate) to remove interfering substances. This is often achieved through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Separation: The use of an HPLC system to separate zolantidine from endogenous components and any potential metabolites. This would involve a specific column (e.g., reversed-phase C18) and a carefully optimized mobile phase.
Detection: Sensitive and selective detection of the analyte as it elutes from the HPLC column. Common detectors for this type of analysis include ultraviolet (UV) detectors or, for higher sensitivity and specificity, mass spectrometry (MS). An HPLC-MS/MS method would be the gold standard for bioanalytical quantification, offering excellent sensitivity and selectivity.
Method Validation: The bioanalytical method would have undergone a rigorous validation process to ensure its accuracy, precision, selectivity, sensitivity, and stability, in line with regulatory guidelines.
The development and application of such analytical methods are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of zolantidine dimaleate, which are critical for its evaluation as a research tool and potential therapeutic agent.
Comparative Pharmacological Analysis of Zolantidine Dimaleate
Benchmarking Against Established H2 Receptor Antagonists
Zolantidine (B12382) dimaleate's activity has been evaluated against other H2 receptor antagonists, such as ranitidine (B14927). A key finding is its differential activity at H2 receptors in various tissues. In cardiac preparations, zolantidine acts as a competitive antagonist to histamine (B1213489). However, it displays a notably different profile in gastric tissues.
Research shows that in the spontaneously beating guinea pig atria and the electrically stimulated guinea pig papillary muscle, zolantidine competitively antagonized the effects of histamine. In contrast, studies on isolated rat gastric fundus showed that zolantidine did not significantly modify histamine-induced acid secretion. This was unlike ranitidine, which demonstrated comparable antagonist activity in both cardiac and gastric preparations. This suggests that zolantidine is a distinctive H2 receptor antagonist capable of distinguishing between cardiac and gastric H2 receptors.
The relative potency of established H2 receptor antagonists provides a benchmark for understanding their clinical effects. Famotidine (B1672045) is recognized as the most potent among the widely used H2 blockers. On a weight basis, famotidine is approximately 7.5 to 8 times more potent than ranitidine and 20 to 40 times more potent than cimetidine (B194882). Ranitidine, in turn, is about three to eight times more potent than cimetidine.
Table 1: Comparative Antagonist Potency (pA2 values) of Zolantidine and Ranitidine at H2 Receptors in Different Tissues The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | Guinea Pig Atria | Guinea Pig Papillary Muscle | Rat Gastric Fundus |
| Zolantidine | 6.98 | 6.78 | Ineffective |
| Ranitidine | 6.84 | 6.38 | 6.78 |
| Data sourced from Coruzzi et al., 1994. |
Investigation of Histamine Receptor Subtype Cross-Talk
The specificity of a drug for its target receptor is a critical aspect of its pharmacological profile. Zolantidine is characterized as a potent and selective H2-receptor antagonist. Studies have demonstrated that zolantidine is at least 30-fold more potent at H2 receptors than at other peripheral and central receptors investigated. This high degree of selectivity minimizes the potential for interactions with other histamine receptor subtypes, namely H1, H3, and H4 receptors.
Histamine receptor cross-talk is a phenomenon where the activation or inhibition of one receptor subtype influences the function of another. For instance, a negative cross-regulation mechanism has been identified between H1 and H2 receptors, which can involve cross-desensitization, cointernalization, and heterodimerization. This means that sustained stimulation by an agonist for one receptor can lead to a reduced response (desensitization) of the other.
The distinct chemical structures and signaling pathways of histamine receptor subtypes generally make pharmacological cross-reactivity between H1 and H2 antagonists uncommon. Zolantidine's high selectivity for the H2 receptor aligns with this principle, indicating a low likelihood of direct cross-talk or off-target effects at H1, H3, or H4 receptors at therapeutic concentrations. This receptor specificity is a key characteristic that distinguishes it and reduces the complexity of its pharmacological actions.
Table 2: Selectivity Profile of Zolantidine
| Receptor Target | Activity | Relative Potency |
| Histamine H2 Receptor | Potent Antagonist | High |
| Other Receptors (Peripheral & Central) | Minimal Activity | At least 30-fold lower |
| Data based on Calcutt et al., 1988. |
Emerging Research Avenues and Future Directions for Zolantidine Dimaleate
Zolantidine (B12382) dimaleate, a potent and selective histamine (B1213489) H2 receptor antagonist capable of penetrating the blood-brain barrier, continues to be a compound of significant interest in pharmacological research. medchemexpress.comnih.gov Its unique properties are paving the way for new avenues of investigation beyond its initial characterization, offering potential for novel therapeutic strategies and a deeper understanding of histaminergic systems.
Q & A
Q. How can researchers ensure reproducibility when replicating studies involving Zolantidine dimaleate?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, detailed protocols (e.g., solvent purity, equipment calibration), and statistical code. Collaborate with independent labs for cross-validation and report batch-to-batch variability in compound synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
